molecular formula C8H13N3 B13274811 Ethyl[2-(pyrimidin-2-yl)ethyl]amine

Ethyl[2-(pyrimidin-2-yl)ethyl]amine

Cat. No.: B13274811
M. Wt: 151.21 g/mol
InChI Key: BAQVKYSOTYCXLS-UHFFFAOYSA-N
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Description

Ethyl[2-(pyrimidin-2-yl)ethyl]amine (CAS 1248794-54-8) is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . Its structure features an ethylamine chain linked to the 2-position of a pyrimidine heterocycle, as represented by the SMILES notation CCNCCc1ncccn1 . This structure classifies it as a valuable nitrogen-containing building block in medicinal and organic chemistry. Compounds containing pyrimidine and amine motifs are frequently employed as privileged scaffolds in drug discovery due to their diverse pharmacological potential . The 2-aminopyrimidine subunit, in particular, is a common structural element in a wide range of bioactive molecules and natural products . As a research chemical, this compound serves as a versatile synthetic intermediate. It can be used in the design and synthesis of novel heterocyclic compounds, such as pyrimidine derivatives, which are often explored for various biological activities including antifibrotic effects . The amine group in its structure makes it a suitable reactant in coupling reactions, for example, using EDCI and HOBT as condensing agents to form amide derivatives for building compound libraries . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-ethyl-2-pyrimidin-2-ylethanamine

InChI

InChI=1S/C8H13N3/c1-2-9-7-4-8-10-5-3-6-11-8/h3,5-6,9H,2,4,7H2,1H3

InChI Key

BAQVKYSOTYCXLS-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=NC=CC=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of Ethyl[2-(pyrimidin-2-yl)ethyl]amine

The synthesis of this compound can be approached through various methodologies, from traditional solution-phase chemistry to more modern, efficiency-focused techniques.

Conventional Solution-Phase Synthetic Approaches

Conventional solution-phase synthesis remains a cornerstone for the preparation of pyrimidine (B1678525) derivatives. The synthesis of the target compound, while not explicitly detailed in readily available literature, can be inferred from established protocols for analogous structures. A plausible route would involve the reaction of a suitable pyrimidine precursor with a side-chain synthon. For instance, a common strategy involves the nucleophilic substitution of a leaving group on the pyrimidine ring with an appropriate amine-containing fragment.

One such approach could be the reaction of 2-chloropyrimidine (B141910) with N-ethylethanolamine, followed by conversion of the hydroxyl group to a leaving group and subsequent reduction. Alternatively, a more direct method could involve the reaction of 2-vinylpyrimidine (B1277554) with ethylamine (B1201723). The synthesis of a related compound, 1-(pyridin-2-yl)ethylamine, involves the reaction of 2-acetylpyridine (B122185) with hydroxylamine (B1172632) hydrochloride and subsequent reduction with zinc powder, suggesting a potential pathway starting from 2-acetylpyrimidine. chemicalbook.com

Solid-phase synthesis (SPS) offers a streamlined alternative to traditional solution-phase methods, facilitating easier purification and automation. researchgate.netnih.gov In a hypothetical SPS approach for this compound, an ethylamine-functionalized resin could be reacted with a 2-substituted pyrimidine, such as 2-fluoropyrimidine. Cleavage from the resin would then yield the desired product. researchgate.net

A general representation of a solution-phase synthesis is depicted below:

Reactant 1Reactant 2Reagents/ConditionsProduct
2-ChloropyrimidineN-EthylethanolamineBase, SolventIntermediate alcohol
Intermediate alcoholThionyl chlorideSolventIntermediate chloride
Intermediate chlorideReducing agentSolventThis compound

This table represents a hypothetical reaction scheme based on established chemical principles.

Biocatalytic Pathways for Related Chiral Amine Analogues

While the direct biocatalytic synthesis of this compound is not prominently documented, the field of biocatalysis offers powerful tools for the synthesis of structurally related chiral amines. researchgate.netmdpi.com These enzymatic methods are of particular interest for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov

Enzymes such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (TAs) are at the forefront of chiral amine synthesis. researchgate.netwhiterose.ac.uk AmDHs and IREDs can catalyze the reductive amination of a ketone precursor, such as 1-(pyrimidin-2-yl)ethan-1-one, to produce the corresponding chiral amine. frontiersin.org Transaminases, on the other hand, can transfer an amino group from a donor molecule to a ketone substrate. whiterose.ac.uk

The application of these biocatalysts has been successfully demonstrated in the synthesis of various chiral amines, including key intermediates for pharmaceuticals. nih.govfrontiersin.org For example, engineered AmDHs have been used for the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones. researchgate.net This suggests that a biocatalytic approach could be developed for the asymmetric synthesis of chiral analogues of this compound.

Enzyme ClassReaction TypePotential SubstratePotential Product
Amine Dehydrogenase (AmDH)Reductive Amination1-(pyrimidin-2-yl)propan-1-oneChiral α-methyl-2-(pyrimidin-2-yl)ethylamine
Imine Reductase (IRED)Reductive Amination1-(pyrimidin-2-yl)propan-1-oneChiral α-methyl-2-(pyrimidin-2-yl)ethylamine
Transaminase (TA)Asymmetric Amination1-(pyrimidin-2-yl)propan-1-oneChiral α-methyl-2-(pyrimidin-2-yl)ethylamine

This table illustrates potential biocatalytic routes to chiral analogues based on known enzyme functionalities.

Microwave-Assisted Synthetic Protocols for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.govtandfonline.comtandfonline.comresearchgate.net This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner reactions compared to conventional heating methods. tandfonline.com

Several studies have reported the successful application of microwave irradiation for the synthesis of various substituted pyrimidines. nih.govtandfonline.comclockss.org For example, the Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidines, has been significantly improved using microwave assistance. tandfonline.comtandfonline.com This suggests that the synthesis of this compound or its precursors could be optimized using this technology. A potential microwave-assisted approach could involve the condensation of a β-dicarbonyl compound, an aldehyde, and a guanidine (B92328) derivative to form the pyrimidine ring, a process that is often amenable to microwave heating. tandfonline.com

Reaction TypeReactantsConditionsAdvantages of Microwave Synthesis
Cyclocondensationβ-Diketone, Aldehyde, GuanidineMicrowave irradiation, optional catalystRapid reaction rates, higher yields, solvent-free conditions possible. tandfonline.com
Nucleophilic Aromatic Substitution2-Halopyrimidine, AmineMicrowave irradiation, baseReduced reaction times, improved product purity. researchgate.net

This table summarizes the potential applications and benefits of microwave-assisted synthesis for pyrimidine derivatives.

Derivatization and Functionalization Reactions of the Core Structure

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially new properties and applications.

N-Alkylation and Acylation Reactions

The secondary amine of the ethylamine side chain is a prime target for derivatization through N-alkylation and N-acylation reactions. These reactions can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, basicity, and biological activity. nih.gov

N-Alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base. nih.gov This introduces an additional alkyl group onto the nitrogen atom. The choice of the alkylating agent allows for the introduction of a wide variety of functional groups.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This transformation can be useful for modulating the electronic properties and hydrogen bonding capabilities of the molecule. The chemoselectivity of acylation can be high for primary amines in the presence of secondary amines, a principle that can be applied in competitive reaction scenarios. researchgate.net

Reaction TypeReagentProduct Type
N-AlkylationAlkyl halide (e.g., Benzyl bromide)Tertiary amine
N-AcylationAcyl chloride (e.g., Acetyl chloride)Amide

This table provides examples of common N-alkylation and N-acylation reactions.

Modification of the Pyrimidine Ring System

The pyrimidine ring itself is amenable to a variety of functionalization reactions, allowing for the introduction of substituents at different positions. This can be a powerful strategy for fine-tuning the electronic and steric properties of the molecule.

Direct C-H functionalization of pyrimidines is a growing area of research, offering atom-economical routes to substituted derivatives. nih.gov For example, methods for the C2-selective amination of pyrimidines have been developed, which could be used to introduce additional amino groups onto the pyrimidine core. nih.gov

Other modifications can include nucleophilic aromatic substitution reactions, where a leaving group on the pyrimidine ring (e.g., a halogen) is displaced by a nucleophile. The pyrimidine ring can also undergo ring-opening and rearrangement reactions under certain conditions, providing access to different heterocyclic scaffolds. researchgate.netumich.edu

Reaction TypeReagent/ConditionsPosition of Modification
C-H AminationSpecific aminating agents and catalystsC2-position
Nucleophilic Aromatic SubstitutionNucleophile (e.g., Alkoxide, Thiolate)Position with a leaving group (e.g., C4 or C6)
Ring OpeningStrong nucleophiles or harsh conditionsCleavage of the pyrimidine ring

This table outlines potential strategies for modifying the pyrimidine ring.

Functional Group Interconversions on the Ethyl Linker

While specific literature detailing the functional group interconversions on the ethyl linker of this compound is not extensively documented, several potential transformations can be inferred from studies on analogous compounds and general principles of organic synthesis. These reactions focus on modifying the two-carbon bridge connecting the pyrimidine ring to the ethylamine nitrogen, offering pathways to novel derivatives.

Key transformations on such an ethyl linker primarily involve oxidation at various positions. The metabolic pathway of Betahistine (methyl[2-(pyridin-2-yl)ethyl]amine), a close structural analogue, provides a significant precedent. Betahistine is metabolized in the body into 2-pyridylacetic acid, indicating a complete oxidation of the ethylamine side chain to a carboxylic acid. wikipedia.org This suggests that the ethyl linker in this compound could undergo a similar biochemical or chemical oxidation to yield [2-(pyrimidin-2-yl)]acetic acid.

Another potential site for modification is the secondary amine. Mild oxidation reactions can convert amines to N-oxides. Studies on the mono-N-oxidation of heterocycle-fused pyrimidines demonstrate the feasibility of this transformation on nitrogen atoms within or attached to pyrimidine systems. rsc.org This would convert the ethylamine moiety into its corresponding N-oxide derivative, altering its chemical properties.

Furthermore, derivatization can be achieved by introducing a leaving group onto the ethyl chain, although this typically requires starting from a precursor with a suitable functional group, such as a hydroxyl. For instance, in the synthesis of other heterocyclic compounds, ethyl linkers are functionalized by converting a hydroxyl group into a mesylate or halide. nih.govnih.gov This activated intermediate can then undergo nucleophilic substitution to introduce a wide variety of functional groups. An analogous hypothetical sequence for the title compound could involve starting with 2-(pyrimidin-2-yl)ethanol, converting the alcohol to a tosylate or bromide, and then reacting it with ethylamine. Conversely, if a hydroxyl group were present on the ethyl linker of a related precursor, it could be eliminated through dehydration to form a vinylpyrimidine, a reaction demonstrated in other heterocyclic systems where a hydroxy-substituted linker is converted into a double bond. nih.gov

These examples from related chemistries highlight the potential for diverse functional group interconversions on the ethyl linker, enabling the synthesis of a broad family of pyrimidine derivatives.

Table 1: Potential Functional Group Interconversions on the Ethyl Linker

Starting Functional Group Resulting Functional Group Reaction Type Analogous Example Reference
-CH₂-CH₂-NH-Et -CH₂-COOH Oxidation Metabolism of Betahistine wikipedia.org
>N-H >N-OH N-Oxidation Mono-N-oxidation of fused pyrimidines rsc.org
-CH₂-CH₂-OH -CH₂-CH₂-X (X=Br, I, OTs) Activation/Substitution Functionalization of OEG linkers nih.gov

Advanced Structural Characterization and Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although no published crystal structure for Ethyl[2-(pyrimidin-2-yl)ethyl]amine is currently available, we can predict its likely crystallographic features based on analyses of similar molecules.

Based on the molecular structure of this compound, it is anticipated that it would crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic. For instance, the related compound 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was found to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net Another similar molecule, 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile, also crystallizes in the monoclinic system with the space group P 21/n. A different, more complex pyrimidine (B1678525) derivative, Tris{2-[4-(2-pyridyl)pyrimidin-2-ylsulfanyl]ethyl}amine, was reported to have an orthorhombic crystal system. nih.gov

Table 1: Predicted Crystal Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/n, Pbca, or similar
a (Å) 8 - 17
b (Å) 7 - 26
c (Å) 7 - 13
α (°) 90
β (°) 90 - 95
γ (°) 90

Note: The values in this table are predictions based on the crystallographic data of structurally related compounds and are not experimental data for this compound.

The ethylamine (B1201723) side chain of this compound allows for significant conformational flexibility. The key torsion angles that would define its conformation are around the C-C and C-N bonds of the ethylamine moiety and the C-C bond connecting it to the pyrimidine ring. The conformation adopted in the solid state will be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions. In related structures, such as Tris{2-[4-(2-pyridyl)pyrimidin-2-ylsulfanyl]ethyl}amine, the ethylamine arms adopt a trans-trans-cis conformation. nih.gov It is plausible that the ethylamine chain in the title compound would adopt a staggered conformation to minimize steric strain.

The supramolecular architecture of this compound in the solid state would be dictated by a combination of intermolecular forces. The primary amine group is a strong hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. Therefore, extensive N-H···N hydrogen bonding is expected, likely forming chains or dimeric motifs that link the molecules into a larger network.

High-Resolution Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show characteristic signals for the protons of the pyrimidine ring and the ethylamine side chain. The pyrimidine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the ethyl group would likely appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group, coupled to each other. The methylene protons of the ethylamine chain adjacent to the pyrimidine ring and the amine group would appear as triplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework. The carbons of the pyrimidine ring would resonate at lower field (in the aromatic region), while the aliphatic carbons of the ethylamine chain would appear at higher field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrimidine-H4, H6 ~8.7 (d) ~157
Pyrimidine-H5 ~7.2 (t) ~120
Pyrimidine-C2 - ~165
-CH₂- (next to pyrimidine) ~3.1 (t) ~40
-CH₂- (next to NH) ~2.9 (t) ~45
-NH- Variable -
-CH₂- (ethyl) ~2.7 (q) ~42

Note: These are predicted chemical shifts and are not based on experimental data for the title compound.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between protons on adjacent carbons, for instance, between the two methylene groups of the ethyl linker and between the ethyl group's methylene and methyl protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in assigning the proton and carbon signals definitively by showing correlations between directly bonded and long-range coupled C-H pairs, respectively.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic ethylamine chain would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would give rise to characteristic bands in the 1600-1400 cm⁻¹ region. The N-H bending vibration would be expected around 1650-1580 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (amine) 3300-3500 3300-3500
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 3000-2850 3000-2850
C=N, C=C Stretch (ring) 1600-1400 1600-1400

Note: These are predicted vibrational frequencies and are not based on experimental data for the title compound.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

A thorough search for published studies providing High-Resolution Mass Spectrometry (HRMS) data, including precise mass measurements, elemental composition analysis, or fragmentation patterns from tandem mass spectrometry (LC-MS/MS), did not yield specific results for this compound. Similarly, no dedicated Gas Chromatography-Mass Spectrometry (GC-MS) analyses detailing retention times and electron ionization fragmentation spectra for this compound are available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence Spectroscopy)

Investigations into the electronic absorption and emission properties of this compound also returned no specific data. There are no published UV-Vis spectra detailing the absorption maxima (λmax) and molar absorptivity coefficients, which are crucial for understanding the electronic transitions within the molecule. Furthermore, no studies on the fluorescence properties of this compound, which would include data on excitation and emission wavelengths, quantum yields, and fluorescence lifetimes, were found.

While spectroscopic data for structurally related pyrimidine and pyridine (B92270) derivatives exist, the strict focus on this compound as per the request's scope prevents their inclusion and discussion in this article. The absence of specific analytical data for the target compound means that data tables and detailed research findings for the requested characterization techniques cannot be generated at this time.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and Ab Initio techniques provide a robust framework for analyzing molecular properties from first principles. acs.orgyoutube.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For Ethyl[2-(pyrimidin-2-yl)ethyl]amine, this process would involve finding the minimum energy arrangement of its atoms. It is expected that the pyrimidine (B1678525) ring would be largely planar, while the ethylamine (B1201723) side chain possesses significant conformational freedom due to rotation around its single bonds. irjweb.com

Conformational analysis would explore the various possible spatial arrangements (conformers) arising from the rotation of the ethyl group and the ethylamine linker. This analysis is crucial as different conformers can have distinct energies and properties, influencing how the molecule interacts with its environment. acs.orgnih.gov Studies on similar flexible molecules show that a combination of steric and electronic effects governs the most stable conformation. acs.orgnih.gov DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would yield precise bond lengths and angles for the lowest energy conformer. gazi.edu.tr

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical DFT B3LYP/6-31G(d,p) Results)

Parameter Bond/Angle Predicted Value
Bond Length C-C (ethyl) ~1.53 Å
C-N (amine) ~1.47 Å
C=N (pyrimidine) ~1.34 Å
C-C (pyrimidine) ~1.39 Å
Bond Angle C-N-C ~112°
N-C-C ~110°

This table presents hypothetical data based on typical values for similar chemical structures.

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. epstem.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atoms of the pyrimidine ring and the lone pair of the secondary amine. The LUMO is likely distributed across the π-system of the pyrimidine ring. irjweb.comepstem.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. aip.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For this molecule, the MEP would likely show regions of negative potential (colored red or yellow) around the two nitrogen atoms of the pyrimidine ring, identifying them as the most probable sites for electrophilic attack or coordination. rsc.orgresearchgate.net Regions of positive potential (blue) would be expected around the hydrogen atom of the amine group, indicating its role as a hydrogen bond donor. researchgate.net

Table 2: Predicted Electronic Properties (Hypothetical DFT Results)

Property Predicted Value (eV) Significance
EHOMO ~ -6.5 eV Electron-donating ability
ELUMO ~ 0.9 eV Electron-accepting ability

This table presents hypothetical data based on values reported for similar pyrimidine derivatives. gazi.edu.trresearchgate.net

Fukui functions are local reactivity indicators that pinpoint specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. This analysis would likely confirm that the pyrimidine nitrogens are the primary sites for electrophilic attack. Computational methods can also be used to map potential reaction pathways, such as protonation or N-alkylation, by calculating the energy of transition states and intermediates, providing a detailed mechanistic understanding. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its dynamics and interactions in a condensed phase, such as in a solvent. nih.gov

MD simulations place the molecule in a simulated box of solvent molecules (e.g., water) and solve Newton's equations of motion for every atom over time. This approach allows for the exploration of the molecule's conformational landscape in a realistic environment. The simulation would reveal the flexibility of the ethylamine side chain, showing how it tumbles and rotates in solution and which conformations are most prevalent. nih.gov The presence of an explicit solvent can stabilize certain conformations, particularly through hydrogen bonding between the amine/pyrimidine nitrogens and water, which might differ from the gas-phase predictions. wikipedia.org

The presence of multiple nitrogen atoms makes this compound a potential chelating ligand for various metal ions. The two nitrogen atoms of the pyrimidine ring and the nitrogen of the ethylamine side chain can act as coordination sites. MD simulations, often in conjunction with molecular docking, can be used to model how this ligand binds to a metal center. mdpi.com These simulations can predict the preferred coordination geometry, the stability of the resulting metal complex, and the dynamic nature of the ligand-metal bonds. Such studies are crucial in the design of new metal-based catalysts or therapeutic agents. nih.gov

Table 3: Potential Metal Coordination Sites

Atom Site Type
N1 Pyrimidine Ring Lewis Base
N3 Pyrimidine Ring Lewis Base

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

As of the current date, specific computational studies detailing the predicted Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) spectra for the compound this compound are not available in the public domain. While computational and theoretical chemistry is a powerful tool for predicting the spectroscopic properties of novel molecules, dedicated research on this particular compound has not been published or indexed in common scientific databases.

Theoretical predictions of spectroscopic parameters are typically achieved through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These calculations, when performed, would provide valuable insights into the electronic structure and expected spectral behavior of this compound.

For context, computational studies on analogous or related structures, such as various pyrimidine and pyridine (B92270) derivatives, have been conducted. These studies utilize computational models to predict how the arrangement of atoms and electrons within the molecules influences their interaction with electromagnetic radiation, which is the fundamental principle behind NMR and UV-Vis spectroscopy. However, due to the unique structural characteristics of each chemical compound, the data from these related molecules cannot be directly extrapolated to accurately represent the spectroscopic parameters of this compound.

The generation of reliable predicted spectroscopic data for this compound would necessitate a dedicated computational investigation. Such a study would involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

NMR Chemical Shift Calculations: Typically using methods like GIAO (Gauge-Independent Atomic Orbital) to predict the 1H and 13C NMR chemical shifts.

UV-Vis Spectra Simulation: Employing TD-DFT to calculate the electronic transitions and generate a theoretical UV-Vis absorption spectrum.

Without such a study, any presentation of NMR or UV-Vis data would be speculative and not based on the rigorous, compound-specific computational analysis required for a professional and authoritative article. Further research in the field of computational chemistry is required to provide the specific spectroscopic predictions for this compound.

Coordination Chemistry of Ethyl 2 Pyrimidin 2 Yl Ethyl Amine

Ligand Design Principles and Potential Binding Modes

The design of a ligand is crucial in dictating the geometry, stability, and reactivity of the resulting metal complex. Ethyl[2-(pyrimidin-2-yl)ethyl]amine (C8H13N3) possesses a unique combination of a pyrimidine (B1678525) ring and a flexible ethylamine (B1201723) side chain, offering several potential coordination modes. bldpharm.com

Monodentate, Bidentate, and Polydentate Coordination Modes

The pyrimidine ring itself contains two nitrogen atoms in a 1,3-relationship. nih.gov These nitrogen atoms can act as donor sites. Depending on the reaction conditions and the nature of the metal ion, this compound can exhibit various coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through one of the pyrimidine nitrogen atoms or the amino nitrogen of the ethylamine side chain. This mode of coordination is less common for this type of ligand, as the potential for chelation is a strong driving force for bidentate or polydentate coordination.

Bidentate Coordination: This is a highly probable coordination mode. The ligand can form a stable five-membered chelate ring by coordinating to a metal center through one of the pyrimidine nitrogen atoms and the nitrogen atom of the ethylamine group. This bidentate N,N-coordination is common for similar ligands containing a pyridine (B92270) or pyrimidine ring and an aminoalkyl side chain. researchgate.netnih.gov For instance, pyrimidine-based thiones have been shown to act as bidentate ligands, coordinating through an endocyclic nitrogen and an exocyclic sulfur atom. researchgate.net

Bridging Bidentate Coordination: The ligand could also act as a bridging ligand, connecting two metal centers. This could occur through the two nitrogen atoms of the pyrimidine ring or by one pyrimidine nitrogen and the terminal amine. For example, 2-aminopyrimidine (B69317) has been observed to act as a bridging ligand in binuclear rhodium and iridium complexes. hud.ac.uk

Assessment of Chelation Effects and Ligand Field Properties

The formation of a chelate ring upon coordination significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. This is known as the chelate effect. For this compound, the formation of a five-membered chelate ring is sterically favorable and would lead to thermodynamically stable complexes.

Synthesis and Characterization of Metal Complexes

While specific studies on the metal complexes of this compound are not extensively reported in the available literature, the synthesis and characterization of complexes with similar pyrimidine-based ligands provide a strong basis for predicting their behavior.

Preparation of Transition Metal Complexes (e.g., Copper(I/II), Cobalt(II/III), Rhenium, Technetium)

The synthesis of transition metal complexes with pyrimidine-containing ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent.

Copper(II) and Cobalt(II) Complexes: The reaction of pyrimidine Schiff base ligands with acetate (B1210297) salts of Cu(II) and Co(II) in methanol (B129727) has been shown to yield stable complexes. researchgate.net It is anticipated that this compound would react similarly with copper(II) and cobalt(II) salts to form complexes. For instance, a cobalt(III) complex has been synthesized using a pyrimidine-2-thiolate ligand, which coordinates in a bidentate fashion. nih.gov

Iron(II) and Iron(III) Complexes: Iron complexes with pyrimidine-based ligands have also been reported. researchgate.net

Rhodium(III) and Iridium(III) Complexes: Half-sandwich d6-metal complexes of rhodium and iridium have been synthesized with 2-aminopyrimidine and 2-mercaptopyrimidine (B73435). hud.ac.uk

Ruthenium(II) Complexes: Mononuclear ruthenium complexes have been prepared using 2-mercaptopyrimidine as a ligand. hud.ac.uk

Technetium Complexes: Polydentate N,O-ligands containing pyridine moieties are used to synthesize ⁹⁹Tc complexes for radiopharmaceutical applications, suggesting that pyrimidine-based ligands like this compound could also be explored for this purpose. nih.gov

A general synthetic route for a pyrimidine-based bis-tridentate metal ligand involves the cyclization of an amidine and a substituted propenone, followed by the attachment of terminal pyridyl units via a Stille coupling. researchgate.net

Formation of Main Group Metal Complexes

The coordination chemistry of pyrimidine-based ligands is not limited to transition metals. Main group metals can also form stable complexes. For instance, tin(II) complexes with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand have been successfully prepared. nih.gov It is plausible that this compound could also form complexes with main group metals.

Advanced Spectroscopic and Structural Analysis of Metal-Ligand Adducts

The characterization of metal complexes is crucial for understanding their structure and bonding. A variety of spectroscopic and analytical techniques are employed for this purpose.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the C=N and C=C bonds in the pyrimidine ring, as well as the N-H stretching and bending vibrations of the amine group upon complexation, provide direct evidence of coordination. For example, in metal complexes of a pyrimidine Schiff base, a shift in the azomethine (C=N) stretching frequency indicates the involvement of the imino nitrogen in coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic metal complexes in solution. Chemical shift changes of the protons and carbons of the ligand upon coordination can elucidate the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are related to the geometry and the nature of the metal-ligand bond. For instance, the electronic spectra of pyrimidine Schiff base complexes show bands resulting from the overlap of π→π* transitions and ligand-to-metal charge transfer (LMCT). researchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Structural Analysis:

Below are tables summarizing key information on related compounds and their spectroscopic data, which can serve as a reference for the expected properties of this compound and its complexes.

Table 1: Related Pyrimidine and Pyridine Amine Ligands

Compound NameCAS NumberMolecular FormulaKey Features
This compound1248794-54-8C8H13N3Target ligand with pyrimidine and ethylamine groups. bldpharm.com
2-(2-Aminoethyl)pyridine2706-56-1C7H10N2Pyridine analogue, known to act as a bidentate ligand. nih.gov
2-Aminopyrimidine109-12-6C4H5N3Can act as a monodentate or bridging ligand. hud.ac.uk
Ethyl-pyrimidin-2-yl-amine66131-70-2C6H9N3A simpler pyrimidine amine derivative. bldpharm.com

Table 2: Representative Spectroscopic Data for a Related Cobalt(III) Complex

ComplexKey IR Bands (cm⁻¹)Key UV-Vis Bands (nm)Reference
Co(pymt)(tren)PF₆ (pymt = pyrimidine-2-thiolate, tren = tris(2-aminoethyl)amine)N-H stretching, C=N stretchingd-d transitions, LMCT nih.gov

X-ray Crystallography of Metal-Ethyl[2-(pyrimidin-2-yl)ethyl]amine Complexes

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. While specific crystallographic data for complexes of this compound are not widely available in the surveyed literature, the structural characteristics can be inferred from related pyrimidine-containing ligands complexed with various transition metals.

For instance, studies on zinc(II) complexes with a pyrimidine-derived ligand, 3-[(4,6-dimethyl-pyrimidine-2-yl)-hydrazono]-butan-2-one oxime, have revealed both mononuclear and hexanuclear structures. In the mononuclear complex, [Zn(Pymox)Cl₂], the zinc center is coordinated by the pyrimidine and oxime nitrogen atoms of the ligand, along with two chloride ions, resulting in a distorted tetrahedral geometry. acs.org In contrast, a hexanuclear zinc complex, [Zn₆(Pymox)₆(μ₂-O)₃], showcases a more intricate coordination environment where the ligand bridges multiple metal centers. acs.org

The coordination of this compound to a metal center is expected to form a stable chelate ring. The resulting coordination geometry around the metal ion will depend on several factors, including the metal's preferred coordination number and geometry, the presence of other ligands, and the reaction conditions. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral arrangements. wikipedia.orglibretexts.org

Table 1: Representative Crystallographic Data for Metal Complexes with Pyrimidine-Containing Ligands

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Zn(Pymox)Cl₂]Zn(II)Distorted TetrahedralZn-N(pyrimidine) = 2.06, Zn-Cl = 2.23N-Zn-N = 80.5, Cl-Zn-Cl = 115.2 acs.org
[Ag(mapym)(suc)₀.₅·0.5H₂O]nAg(I)Distorted TetrahedronAg-N(pyrimidine) = 2.45, Ag-O = 2.24N-Ag-N = 110.3, O-Ag-O = 95.8 sciencenet.cn
Tris{2-[4-(2-pyridyl)pyrimidin-2-ylsulfanyl]ethyl}amine--N-C(pyrimidine) = 1.34, C-S = 1.76C-S-C = 103.2 nih.gov

Note: The data presented are for analogous compounds and are intended to be representative.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that provides information about the electronic structure and environment of paramagnetic species, such as transition metal complexes with unpaired electrons. For complexes of this compound with paramagnetic metal ions like copper(II) or nickel(II), EPR spectroscopy can be a powerful tool for characterization. mdpi.comnih.gov

In the case of Cu(II) complexes, which have a d⁹ electron configuration, the EPR spectrum is typically characterized by the g-tensor and the hyperfine coupling constant (A) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2). The values of these parameters are sensitive to the coordination geometry and the nature of the donor atoms. mdpi.com For instance, Cu(II) complexes with N-donor ligands often exhibit axial or rhombic EPR spectra, from which the principal components of the g-tensor (gₓ, gᵧ, g₂) and A-tensor (Aₓ, Aᵧ, A₂) can be extracted. The g-values provide insight into the covalent character of the metal-ligand bonds and the energy separation of the d-orbitals. mdpi.com

For example, a study on copper(II) complexes with N-donor tetradentate macrocyclic ligands showed a tetragonal geometry, which is reflected in the EPR parameters. nih.gov Similarly, research on Cu(II) complexes with pyridine and pyrazine (B50134) amides revealed a correlation between the observed EPR patterns (axial, rhombic, or isotropic) and the local environment of the Cu(II) centers determined by X-ray diffraction. mdpi.com

Table 2: Representative EPR Data for Paramagnetic Metal Complexes with N-Donor Ligands

Complex TypeMetal Iong-valuesA-values (10⁻⁴ cm⁻¹)GeometryReference
[Cu(L)X₂] (L = macrocycle)Cu(II)g∥ = 2.24, g⊥ = 2.06A∥ = 165, A⊥ = 35Tetragonal nih.gov
[Cu(amide)₂(H₂O)₂]²⁺Cu(II)g∥ = 2.29, g⊥ = 2.07A∥ = 170Axial mdpi.com
[Ni(L)X₂] (L = macrocycle)Ni(II)--Octahedral nih.gov

Note: The data presented are for analogous compounds and are intended to be representative. Nickel(II) in an octahedral field is typically EPR silent under standard conditions.

Catalytic Applications of Ethyl 2 Pyrimidin 2 Yl Ethyl Amine and Its Metal Complexes

Organocatalysis Mediated by the Amine Functionality

The secondary amine group in ethyl[2-(pyrimidin-2-yl)ethyl]amine can act as a nucleophilic or basic catalyst in various organic reactions. While specific studies focusing solely on the organocatalytic applications of this particular compound are not extensively documented in the provided results, the broader class of secondary amines is well-known to catalyze a range of transformations. For instance, secondary amines are fundamental in enamine catalysis, a cornerstone of modern organocatalysis. This type of catalysis involves the reaction of the amine with a carbonyl compound to form a nucleophilic enamine intermediate, which can then react with various electrophiles.

Furthermore, the basicity of the amine functionality can be harnessed to promote reactions that require a proton transfer step. The pyrimidine (B1678525) moiety, with its electron-withdrawing nature, can modulate the basicity and nucleophilicity of the amine, potentially offering a degree of tunability in catalytic reactions. Research into the oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates has highlighted the role of tertiary amines like triethylamine (B128534) in promoting such transformations in the presence of air. nih.gov This suggests that the amine functionality within similar structures can play a crucial role in oxidative processes.

Metal-Catalyzed Reactions Utilizing the Compound as a Ligand

The true catalytic potential of this compound is often realized when it is employed as a ligand in coordination with various transition metals. The bidentate N,N-chelation involving the pyrimidine nitrogen and the secondary amine nitrogen allows for the formation of stable metal complexes that can catalyze a variety of important chemical transformations.

The study of copper complexes with amine and pyridine-containing ligands has been a very active area of research, particularly in modeling the active sites of copper-containing enzymes and in developing catalysts for aerobic oxidation reactions. The reaction of copper(I) complexes with dioxygen (O₂) can lead to the formation of various reactive copper-oxygen species, such as superoxo, peroxo, and oxo complexes, which are key intermediates in many oxidative transformations. nih.govrsc.org

Research on related 2-(2-pyridyl)ethylamine bidentate ligands has demonstrated that subtle modifications to the ligand structure can significantly influence the type of copper-dioxygen species formed. For example, the presence or absence of a methyl group on the pyridine (B92270) ring can dictate whether a (μ-η²:η²-peroxo)dicopper(II) or a bis(μ-oxo)dicopper(III) complex is predominantly formed. nih.gov These different species exhibit distinct reactivities. The bis(μ-oxo)dicopper(III) complex has been identified as a key reactive intermediate in oxidative N-dealkylation reactions. nih.gov

Furthermore, copper complexes supported by similar bidentate ligands have been shown to react with O₂ to form trinuclear copper(II, II, III) complexes that can act as two-electron oxidants. nih.gov These complexes are capable of oxidizing phenols to their corresponding C-C coupled dimers. nih.gov The general field of selective oxidation of heterocyclic compounds, such as thienopyridines, using various reagents highlights the importance of developing catalysts for functionalizing complex molecules. nih.govacs.org

Table 1: Copper-Dioxygen Species and Their Reactivity with Related Ligands

LigandCopper Species Formed with Cu(I) and O₂Subsequent ReactivityReference
N-benzyl-N-ethyl-2-(6-methylpyridin-2-yl)ethylamine(μ-η²:η²-peroxo)dicopper(II)Oxidative N-dealkylation nih.gov
N-benzyl-N-ethyl-2-(2-pyridyl)ethylaminebis(μ-oxo)dicopper(III)Oxidative N-dealkylation nih.gov
N,N-dimethyl-2-(2-pyridyl)ethylamineTrinuclear copper(II, II, III) complexTwo-electron oxidation of phenols nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org The efficiency and selectivity of this reaction are highly dependent on the copper catalyst and the ligands used to stabilize the active copper(I) species. Pyridine and amine-containing ligands are known to accelerate the CuAAC reaction. organic-chemistry.orgrsc.org

While direct studies utilizing this compound in CuAAC were not found in the search results, the structural motifs present in the molecule are highly relevant. The pyrimidine ring, analogous to the pyridine rings found in many effective ligands, can coordinate to the copper center and modulate its catalytic activity. For instance, 2-ethynylpyridine (B158538) has been shown to be an effective promoter for the CuCl-catalyzed CuAAC reaction in water. organic-chemistry.org This suggests that ligands with pyridyl-like moieties can play a crucial role in activating the copper catalyst. The development of new ligands is a key aspect of advancing click chemistry methodologies, with applications in diverse fields such as drug discovery and materials science. mdpi.com

Table 2: Examples of Ligands/Promoters in CuAAC Reactions

Catalyst SystemReaction ConditionsOutcomeReference
CuCl with 2-ethynylpyridineWater, room temperatureHigh yields of 1,4-disubstituted 1,2,3-triazoles organic-chemistry.org
Copper(II) with mercaptopyridine-based triazole ligandsAlcoholic solventsHigh yielding synthesis of mono-, bis-, and tris-triazoles rsc.org

The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a fundamental process in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. Copper complexes are widely used as catalysts for these transformations. The ligand environment around the copper center plays a critical role in determining the efficiency and selectivity of these reactions.

Although specific examples of this compound being used as a ligand in C-X bond formation are not detailed in the provided search results, its structural features make it a promising candidate. The bidentate chelation can stabilize the copper catalyst and prevent unwanted side reactions. The electronic properties of the pyrimidine ring can be tuned to influence the reactivity of the copper center, potentially leading to improved catalytic performance. For instance, the synthesis of N-(pyridin-2-yl)amides has been achieved through an I₂ and TBHP promoted C-C bond cleavage and amidation, demonstrating a metal-free approach to C-N bond formation. rsc.org However, metal-catalyzed routes often offer milder conditions and broader substrate scope.

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the rational design of new and improved catalysts. For metal-catalyzed reactions involving this compound as a ligand, mechanistic studies would focus on several key aspects:

Coordination of the Ligand: Investigating how the ligand binds to the metal center and the structure of the resulting complex.

Formation of the Active Catalyst: Determining the steps involved in the generation of the catalytically active species from the precursor complex. For example, in CuAAC, a Cu(II) precatalyst may be reduced in situ to the active Cu(I) species. rsc.org

Substrate Binding: Understanding how the reactants coordinate to the metal center.

Key Catalytic Steps: Elucidating the elementary steps of the catalytic cycle, such as oxidative addition, reductive elimination, migratory insertion, or, in the case of CuAAC, the sequence of copper-acetylide formation and subsequent reaction with the azide.

Role of the Ligand: Determining how the ligand influences the rates and selectivities of the individual steps in the catalytic cycle.

Detailed mechanistic studies often employ a combination of experimental techniques, such as kinetics, spectroscopy (NMR, UV-Vis, EPR), and X-ray crystallography, as well as computational methods like Density Functional Theory (DFT) calculations. For example, DFT calculations have been used to study the mechanism of the oxidative cyclodimerization of 2H-azirines, revealing the key intermediates and transition states. nih.gov Similarly, the mechanism of CuAAC has been the subject of extensive computational and experimental investigation. acs.org

Potential Applications in Advanced Materials Science

Incorporation into Polymeric Architectures and Network Structures

The ethylamine (B1201723) group of Ethyl[2-(pyrimidin-2-yl)ethyl]amine provides a reactive site for its incorporation into various polymeric architectures. This functional handle can participate in polymerization reactions, such as polycondensation or addition polymerization, to form polymers with pyrimidine (B1678525) moieties pendant to the main chain or integrated within it.

The presence of the pyrimidine unit within a polymer can impart specific properties. For instance, the ability of pyrimidine to engage in hydrogen bonding can influence the polymer's thermal properties, mechanical strength, and solubility. Furthermore, the pyrimidine rings can act as sites for cross-linking, leading to the formation of robust three-dimensional polymer networks. These networks could find applications in areas such as hydrogels, resins, and separation membranes.

Research into pyrimidine-containing polymers has demonstrated their potential in various fields. For example, polymers incorporating pyrimidine units have been explored for their liquid crystalline properties and as components in organic light-emitting diodes (OLEDs). The specific structure of this compound, with its flexible ethyl linker, could offer advantages in controlling the spacing and orientation of the pyrimidine units within a polymer matrix, thereby fine-tuning the material's properties.

Design and Self-Assembly of Supramolecular Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound could be highly valuable. The pyrimidine ring is known to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can drive the self-assembly of molecules into well-defined, ordered structures.

Studies on pyrimido[4,5-d]pyrimidine (B13093195) nucleosides have shown their ability to form complex, flower-shaped supramolecular structures through hierarchical non-covalent interactions. nih.govresearchgate.net This demonstrates the inherent capacity of the pyrimidine scaffold to direct intricate self-assembly processes. The ethylamine group in this compound can be modified with other functional groups to introduce additional recognition sites, further controlling the self-assembly process and the morphology of the resulting supramolecular materials. These materials could have applications in areas such as sensing, catalysis, and drug delivery.

The ability of pyrimidine derivatives to form complex hydrogen bond networks is a crucial factor in their self-assembly. researchgate.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor, facilitating the formation of intricate and stable supramolecular architectures.

Role in Functional Coatings, Thin Films, or Hybrid Materials

The properties of this compound make it a candidate for the development of functional coatings and thin films. The amine group can be used to graft the molecule onto a variety of surfaces, such as metals, oxides, and polymers, through covalent bonding or electrostatic interactions. This surface modification can impart new functionalities to the underlying material.

For instance, a coating derived from this compound could enhance the corrosion resistance of a metal surface due to the passivating effect of the pyrimidine ring. The pyrimidine moiety can also act as a ligand to coordinate with metal ions, potentially leading to coatings with catalytic or antimicrobial properties. In the realm of hybrid materials, this compound could be used as an organic linker in the synthesis of metal-organic frameworks (MOFs) or as a modifying agent for inorganic nanoparticles, creating materials with tailored optical, electronic, or magnetic properties. The synthesis of pyrimidine derivatives is a mature field, providing a wide array of building blocks for such materials. researchgate.netgrowingscience.comnih.govnih.gov

Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. numberanalytics.com this compound can be employed to modify the surface of various nanomaterials, including carbon nanotubes (CNTs), graphene, and metallic nanoparticles.

The amine group can react with functional groups on the surface of these nanomaterials, such as carboxylic acid groups on oxidized CNTs, to form stable amide linkages. This covalent functionalization can improve the dispersibility of the nanomaterials in various solvents and polymer matrices, which is often a major challenge.

Furthermore, the pyrimidine ring introduces new functionalities to the nanomaterial. Its electron-deficient nature can alter the electronic properties of the nanomaterial, which could be beneficial for applications in electronics and sensing. The pyrimidine unit can also serve as a coordination site for metal catalysts or as a recognition element for specific molecules. Research has shown that chitosan (B1678972) functionalized with a pyrimidine derivative can be used to create nanoparticles for the efficient removal of contaminants like Cr(VI) from water. mdpi.comnih.govresearchgate.net This highlights the potential of pyrimidine-functionalized nanomaterials in environmental remediation.

Future Research Directions and Emerging Areas

Development of Green and Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards "green" and sustainable practices, a trend that is profoundly influencing the synthesis of heterocyclic compounds like Ethyl[2-(pyrimidin-2-yl)ethyl]amine. Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally friendly.

A key area of development is the use of multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and save time and energy. organic-chemistry.orgacs.orgnih.govacs.org Research is ongoing to devise novel MCRs for the synthesis of a wide array of substituted pyrimidines. organic-chemistry.orgacs.orgnih.govacs.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, which proceeds with high regioselectivity and yields of up to 93%. acs.orgnih.govacs.org This approach is particularly attractive as it can utilize alcohols derived from renewable biomass sources like lignocellulose. acs.orgnih.govacs.org

The exploration of novel and reusable catalysts is another critical aspect of green synthesis. While traditional methods often rely on harsh reagents and catalysts, future approaches will focus on employing more benign alternatives. This includes the use of solid acid catalysts, phase transfer catalysts, and nanocatalysts which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. The development of a zinc(II)-catalyst bearing a redox-active ligand for the synthesis of pyrimidines via dehydrogenative alcohol functionalization reactions showcases the potential of ligand-centered redox control in catalysis. researchgate.net

Furthermore, the use of alternative and greener solvent systems is a significant research direction. The replacement of volatile and toxic organic solvents with water, supercritical fluids, or ionic liquids is a key tenet of green chemistry. Research into performing pyrimidine (B1678525) synthesis in aqueous media or under solvent-free conditions is gaining traction, aiming to reduce the environmental footprint of these chemical processes.

Green Synthesis StrategyKey AdvantagesRepresentative Research Area
Multicomponent Reactions (MCRs)Reduced synthetic steps, minimized waste, time and energy savings. organic-chemistry.orgacs.orgnih.govacs.orgIridium-catalyzed synthesis from amidines and alcohols. acs.orgnih.govacs.org
Novel and Reusable CatalystsReduced waste, lower cost, easier product purification.Zinc(II)-catalyst with redox-active ligand. researchgate.net
Greener Solvent SystemsReduced toxicity and environmental impact.Synthesis in aqueous media or solvent-free conditions.

Exploration of Novel Metal Centers for Coordination Chemistry and Catalysis

The pyrimidine moiety, with its nitrogen atoms, is an excellent ligand for coordinating with metal ions. The resulting metal complexes can exhibit a wide range of interesting properties, including catalytic activity and unique photophysical characteristics. Future research will delve deeper into the coordination chemistry of this compound and related ligands with a broader spectrum of metal centers.

While complexes with common transition metals are relatively well-studied, there is a growing interest in exploring the coordination of pyrimidine-based ligands with lanthanides and actinides . These f-block elements can form complexes with high coordination numbers and unique electronic and magnetic properties, opening up possibilities for applications in areas such as single-molecule magnets, luminescent probes, and catalysis.

The development of catalytically active metal complexes is a major driving force in this area. For instance, palladium complexes with pyridylidene amine ligands have shown activity in the dehydrogenation of formic acid. nih.gov Future work will likely focus on designing complexes of this compound with various metals to catalyze a wider range of organic transformations. This includes exploring their potential in C-H activation, cross-coupling reactions, and asymmetric catalysis, which are fundamental processes in modern organic synthesis. The synthesis of new N-arylpyrimidin-2-amine derivatives using palladium catalysts highlights the utility of such complexes in constructing complex molecular architectures. mdpi.com Similarly, ruthenium complexes featuring cooperative phosphine–pyridine (B92270)–iminophosphorane (PNN) ligands have been shown to be catalytically competent for the acceptorless dehydrogenative coupling of alcohols. rsc.org

Metal Center TypePotential Applications of ComplexesResearch Focus
Transition Metals (e.g., Pd, Ru, Co)Catalysis (e.g., C-H activation, cross-coupling), materials science. nih.govmdpi.comrsc.orgnih.govDesign of catalysts for specific organic transformations.
Lanthanides and ActinidesSingle-molecule magnets, luminescent probes, catalysis.Synthesis and characterization of novel f-block metal complexes.

Integration of Advanced Computational Modeling for Structure-Property Relationship Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational modeling will play a crucial role in elucidating structure-property relationships and guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach for correlating the structural features of a series of compounds with their biological or chemical activity. nih.govnih.gov By developing robust QSAR models for pyrimidine derivatives, researchers can predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic targets and accelerating the discovery process. nih.govnih.gov For example, QSAR analysis has been used to study pyrimidine derivatives as VEGFR-2 receptor inhibitors for potential anticancer applications. nih.govnih.gov

Density Functional Theory (DFT) calculations are another key computational method that can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. DFT can be used to model the geometry of this compound and its metal complexes, predict their vibrational spectra, and understand the nature of the metal-ligand bonding. This information is invaluable for interpreting experimental data and for designing new ligands with tailored electronic properties.

The integration of machine learning and artificial intelligence with computational chemistry is an emerging trend that holds immense promise. These data-driven approaches can be used to analyze large datasets of chemical information and identify complex patterns and relationships that may not be apparent from traditional methods. This will enable the in-silico design of pyrimidine derivatives with optimized properties for specific applications. The use of artificial neural networks in QSAR analysis of pyrimidine derivatives has already demonstrated superior predictive power compared to linear regression models. nih.govnih.gov

Computational MethodApplication in Pyrimidine ResearchKey Insights
QSARPredicting biological or chemical activity. nih.govnih.govGuiding the design of new compounds with desired properties. researchgate.netmdpi.com
DFTStudying electronic structure, reactivity, and spectroscopic properties.Understanding metal-ligand bonding and reaction mechanisms.
Machine Learning/AIAnalyzing large datasets and identifying complex relationships.Accelerating the discovery of new materials and catalysts. nih.govnih.gov

Innovative Applications in Emerging Chemical Technologies

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a variety of emerging chemical technologies. Future research will focus on harnessing these properties to develop new materials and devices with advanced functionalities.

One promising area is the development of chemical sensors . The ability of the pyrimidine ring and the amine side chain to coordinate with metal ions or interact with other molecules through hydrogen bonding can be exploited to create selective and sensitive sensors for the detection of specific analytes. For instance, pyrimidine-phthalimide derivatives have been shown to act as colorimetric pH sensors.

In the field of materials science , pyrimidine-based ligands can be used as building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The design of novel pyrimidine-containing ligands could lead to the synthesis of MOFs with tailored pore sizes and functionalities.

Furthermore, the photophysical properties of pyrimidine derivatives and their metal complexes could be harnessed in the development of optoelectronic materials . This includes applications in organic light-emitting diodes (OLEDs), solar cells, and photoredox catalysis. The ability to tune the electronic properties of the pyrimidine ring through substitution provides a powerful handle for designing materials with specific absorption and emission characteristics.

Emerging TechnologyRole of this compound DerivativesPotential Impact
Chemical SensorsAs selective recognition elements for analytes.Development of new analytical tools for environmental and biomedical monitoring.
Materials ScienceAs building blocks for MOFs and coordination polymers.Creation of advanced materials for gas storage, separation, and catalysis.
OptoelectronicsAs components of light-emitting or light-harvesting materials.Advancements in display technology, renewable energy, and sustainable chemistry.

Q & A

Q. What are the common synthetic routes for Ethyl[2-(pyrimidin-2-yl)ethyl]amine, and what methodological considerations ensure high yields?

this compound is typically synthesized via multi-step alkylation and coupling reactions. A standard approach involves:

Pyrimidine Ring Functionalization : Introducing the ethylamine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using pyrimidin-2-yl sulfonates as intermediates) .

Amine Alkylation : Reacting 2-(pyrimidin-2-yl)ethylamine with ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Key Considerations :

  • Optimize reaction time and temperature to minimize by-products.
  • Purify intermediates via column chromatography or recrystallization to ensure high purity (>95%) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural validation employs:

  • ¹H/¹³C NMR : Confirm amine proton environments (δ 1.5–2.5 ppm for ethyl groups) and pyrimidine ring carbons (δ 150–160 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (e.g., C₈H₁₂N₄).
  • X-ray Crystallography : Resolve bond angles and spatial arrangement of the ethylamine side chain .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the alkylation step?

Low yields often stem from incomplete alkylation or side reactions. Methodological improvements include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF) to balance reactivity and solubility .
  • Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature Gradients : Use controlled heating (60–80°C) to accelerate kinetics without decomposing sensitive intermediates .

Table 1 : Yield Optimization Parameters

VariableOptimal RangeImpact on Yield
Solvent (DMF)100%Maximizes solubility
Temperature70°CBalances rate vs. stability
Catalyst Loading5 mol%Reduces side reactions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., receptor binding affinity) may arise from:

  • Purity Variability : Impurities >5% can skew assay results. Validate compound purity via HPLC before testing .
  • Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) may alter outcomes. Standardize protocols across studies .
  • Structural Analogues : Compare activities of closely related derivatives (e.g., ethyl vs. methyl substituents) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) Simulations : Model solubility and membrane permeability using software like GROMACS, focusing on amine group hydration .
  • QSAR Models : Train datasets on pyrimidine derivatives to predict logP, bioavailability, and metabolic stability .
  • Docking Studies : Screen against target receptors (e.g., serotonin transporters) using AutoDock Vina to prioritize synthetic targets .

Methodological Challenges

Q. What analytical techniques are critical for characterizing by-products in this compound synthesis?

  • LC-MS/MS : Identify trace by-products (e.g., over-alkylated species) with high sensitivity .
  • FT-IR Spectroscopy : Detect functional group anomalies (e.g., unreacted amine precursors) via N-H stretching bands (3300–3500 cm⁻¹) .

Q. How can researchers design robust SAR studies for this compound analogues?

  • Systematic Substituent Variation : Modify the ethyl group (e.g., branched vs. linear chains) and pyrimidine substituents (e.g., chloro, fluoro) .
  • In Vitro/In Vivo Correlation : Validate computational predictions with enzyme inhibition assays (e.g., monoamine oxidases) and rodent models .

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